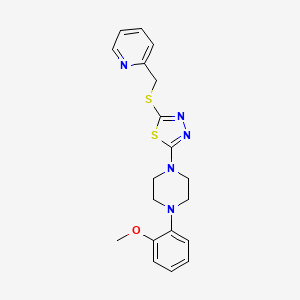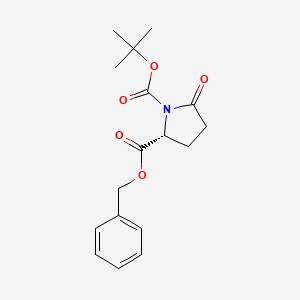
6-Chlor-3,4-dihydro-3-methyl-2(1H)-chinolinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .
Mode of Action
The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound might interact with certain enzymes and proteins .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-3,4-dihydro-3-methyl-2-aminobenzaldehyde with an appropriate reagent can lead to the formation of the desired quinolinone compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline form.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(1H)-Quinolinone, 3,4-dihydro-3-methyl-: Lacks the chlorine atom at the 6th position.
2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 3rd position.
2(1H)-Quinolinone, 3,4-dihydro-: Lacks both the chlorine atom and the methyl group.
Uniqueness
The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. These modifications can enhance its reactivity and specificity in various applications.
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUDKWKWNWYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3,4-dimethoxybenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)








![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)

